molecular formula C17H14N6O4 B1683698 (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate CAS No. 1002789-86-7

(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate

Cat. No. B1683698
M. Wt: 366.3 g/mol
InChI Key: RRRDZFQRNJTKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TZ9 is a cell-permeable triazine compound that inhibits the human E2 ubiquitin-conjugating enzyme Rad6B. TZ9 selectively docks to the Rad6B catalytic site, inhibits Rad6B-induced histone H2A ubiquitination, downregulates intracellular β-catenin, induces G2/M arrest and apoptosis, and inhibits proliferation and migration of metastatic human breast cancer cells (IC50 = 6 µM).
TZ9 is an inhibitor of Rad6B expressing human breast cancer cell lines MDA-MB-231 and MCF-7. It is also the first competitive E2-ligase inhibitor that acts by blocking thioester formation.

Scientific Research Applications

Efficient Synthesis Techniques

Research has developed efficient preparation methods for nitrosoarenes and azobenzenes, utilizing catalytic oxidation processes. This work highlights advancements in synthesizing complex organic molecules, potentially applicable to creating (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate derivatives for various scientific applications (Priewisch & Rück-Braun, 2005).

Chiral Complex Synthesis

The synthesis of unsymmetrical chiral PCN pincer palladium(II) and nickel(II) complexes through aryl C–H activation demonstrates the compound's potential utility in asymmetric catalysis. Such research may provide insights into synthesizing and applying (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate in creating chiral catalysts for chemical transformations (Yang et al., 2011).

Antimicrobial Activity

Compounds with similar structures have been explored for their antimicrobial properties. For instance, triazin-based compounds have shown potential as antifungal agents. This suggests that (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate could be investigated for its antimicrobial efficacy, contributing to the development of new pharmaceutical agents (Sareen et al., 2007).

Material Science Applications

The development of resveratrol-based tri-functional benzoxazine resins for high thermal stability and flame retardancy showcases the potential of triazin derivatives in material science. This area of research could be relevant for (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate in synthesizing new materials with enhanced properties (Zhang et al., 2019).

properties

IUPAC Name

(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O4/c18-16-20-14(21-17(22-16)19-12-4-2-1-3-5-12)10-27-15(24)11-6-8-13(9-7-11)23(25)26/h1-9H,10H2,(H3,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRDZFQRNJTKHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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